molecular formula C4H5N3O3 B12971334 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid CAS No. 354143-53-6

4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B12971334
CAS No.: 354143-53-6
M. Wt: 143.10 g/mol
InChI Key: YKFIMFVAUGGIQD-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a 1,2,5-oxadiazole ring substituted with a methylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrile oxide with a methylamine derivative under controlled conditions to form the oxadiazole ring. The carboxylic acid group can be introduced through subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization or chromatography, are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amide formation are typical.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Various open-ring derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Chemistry: In synthetic chemistry, 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound is studied for its potential biological activity. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Industry: In the materials science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylamino group can form hydrogen bonds or electrostatic interactions with biological targets, while the oxadiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

  • 4-(Amino)-1,2,5-oxadiazole-3-carboxylic acid
  • 4-(Ethylamino)-1,2,5-oxadiazole-3-carboxylic acid
  • 4-(Dimethylamino)-1,2,5-oxadiazole-3-carboxylic acid

Uniqueness: 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with other molecules. This subtle difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

354143-53-6

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

4-(methylamino)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4H5N3O3/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9)

InChI Key

YKFIMFVAUGGIQD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NON=C1C(=O)O

Origin of Product

United States

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